
5-Nitrotridecane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrotridecane-2,6-dione is an organic compound characterized by the presence of a nitro group and two ketone functionalities on a tridecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrotridecane-2,6-dione typically involves the nitration of tridecane-2,6-dione. This can be achieved through the reaction of tridecane-2,6-dione with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitrotridecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted tridecane-2,6-dione compounds.
Aplicaciones Científicas De Investigación
5-Nitrotridecane-2,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of nitro compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Nitrotridecane-2,6-dione involves its interaction with molecular targets through its nitro and ketone functionalities. The nitro group can participate in redox reactions, while the ketone groups can form hydrogen bonds and interact with nucleophiles. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-5-nitrotridecane-2,6-dione
- 2,4-Dinitrotridecane-2,6-dione
- 5-Nitro-2,6-dioxoheptadecane
Uniqueness
5-Nitrotridecane-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
88072-90-6 |
|---|---|
Fórmula molecular |
C13H23NO4 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
5-nitrotridecane-2,6-dione |
InChI |
InChI=1S/C13H23NO4/c1-3-4-5-6-7-8-13(16)12(14(17)18)10-9-11(2)15/h12H,3-10H2,1-2H3 |
Clave InChI |
WOESFWAHUQUCFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(CCC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



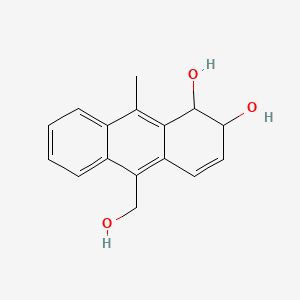

silane](/img/structure/B14389370.png)
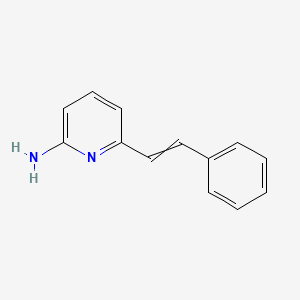
![4-Methylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14389380.png)
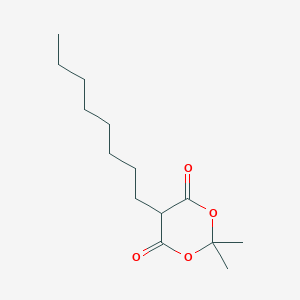

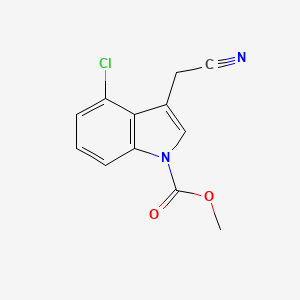

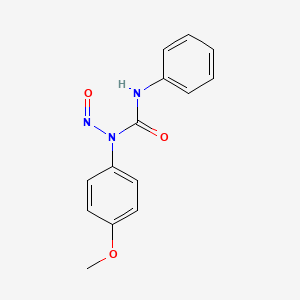
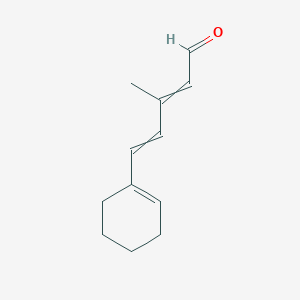

![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
